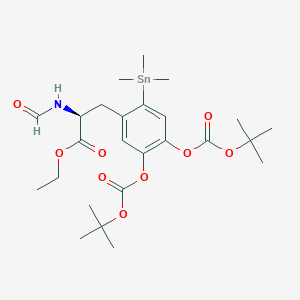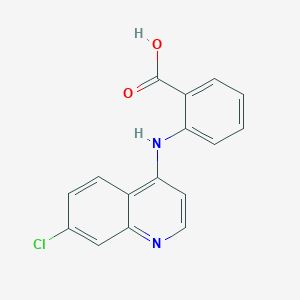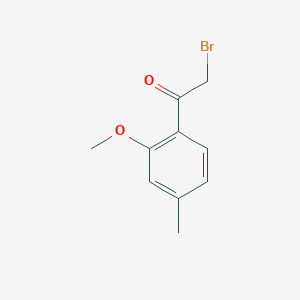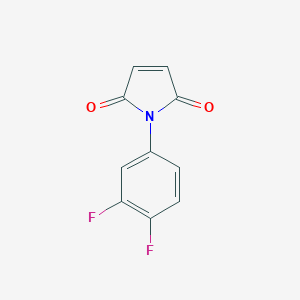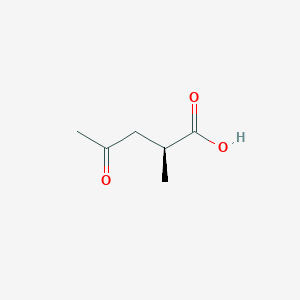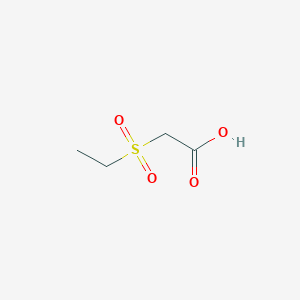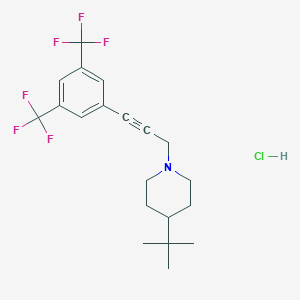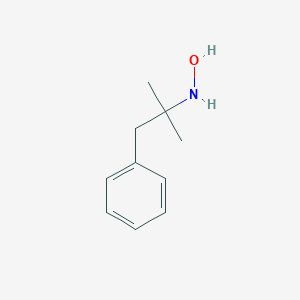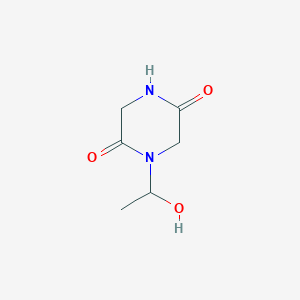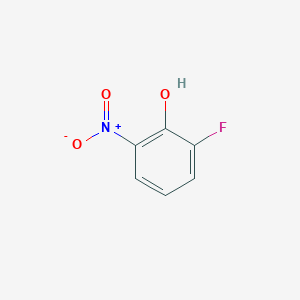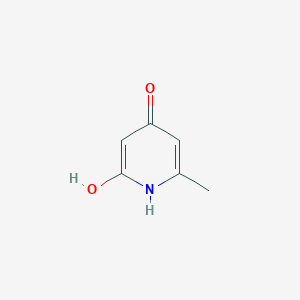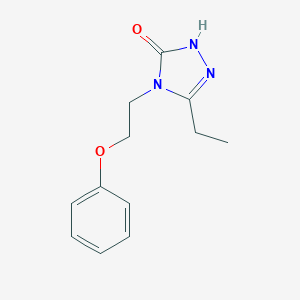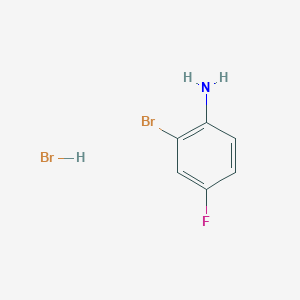
2-Bromo-4-fluoroaniline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluoroaniline hydrobromide is a chemical compound that is widely used in scientific research. It is a derivative of aniline and is often used as a reagent in organic synthesis. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and analytical chemistry. In
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-fluoroaniline hydrobromide is not well understood. However, it is believed to act as a nucleophile and can undergo substitution reactions with various electrophiles. The compound can also undergo oxidation and reduction reactions, making it a versatile reagent in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Bromo-4-fluoroaniline hydrobromide are not well studied. However, the compound has been found to be relatively non-toxic and has low acute toxicity. It is not considered to be a carcinogen or mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Bromo-4-fluoroaniline hydrobromide is its versatility as a reagent in organic synthesis. It can be used in the preparation of various heterocyclic compounds, making it a valuable tool for medicinal and agrochemical research. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 2-Bromo-4-fluoroaniline hydrobromide. One area of interest is the development of new synthetic routes for the compound, which could improve its yield and purity. Another area of research is the study of the compound's mechanism of action, which could lead to the development of new synthetic strategies and applications. Additionally, the compound's potential as a starting material for the synthesis of new biologically active molecules is an area of interest for future research.
Métodos De Síntesis
The synthesis of 2-Bromo-4-fluoroaniline hydrobromide involves the reaction of 2-bromo-4-fluoroaniline with hydrobromic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield. This method is straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluoroaniline hydrobromide is used extensively in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. The compound is also used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
146062-89-7 |
|---|---|
Nombre del producto |
2-Bromo-4-fluoroaniline hydrobromide |
Fórmula molecular |
C6H6Br2FN |
Peso molecular |
270.92 g/mol |
Nombre IUPAC |
2-bromo-4-fluoroaniline;hydrobromide |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,9H2;1H |
Clave InChI |
YJKLDPPBEIGNET-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Br)N.Br |
SMILES canónico |
C1=CC(=C(C=C1F)Br)N.Br |
Sinónimos |
2-BROMO-4-FLUOROANILINE HYDROBROMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



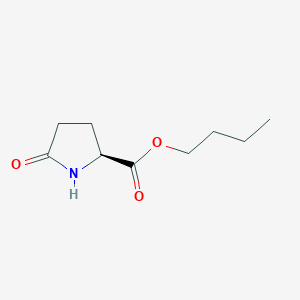
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
